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Compound of Interest

Compound Name: 5-Benzylmorpholin-3-one

CAS No.: 1052210-00-0

Cat. No.: B3078520

Get Quote

Technical Guide for Process Research & Development

Executive Summary & Structural Analysis
5-benzylmorpholin-3-one is a heterocyclic lactam serving as a pivotal pharmacophore in the

synthesis of Neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend). Its

structural significance lies in the C5 chiral center, which dictates the stereochemical trajectory

of subsequent glycosylation or arylation steps in drug substance manufacturing.

Researchers must distinguish this compound from its regioisomer, 4-benzylmorpholin-3-one

(where the benzyl group is attached to the nitrogen), and the industrial biocide 1,2-

benzisothiazol-3-one (BIT), which shares similar nomenclature but possesses distinct

toxicological profiles.

Structural Descriptors[3][4]
IUPAC Name: 5-(phenylmethyl)morpholin-3-one[1]

Common Name: 5-Benzyl-3-morpholinone[1][2]
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CAS Number: 7684-29-9 (Racemic), 140170-43-2 (S-isomer specific)

Molecular Formula: C₁₁H₁₃NO₂[1]

Molecular Weight: 191.23 g/mol [1][3]

Chiral Center: C5 (The (S)- enantiomer is the primary pharmaceutical intermediate derived

from L-Phenylalanine).

Physicochemical Properties[6][7][8][9][10]
The following data aggregates experimental values from process chemistry literature and

safety data sheets (SDS).
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Property Value / Description Experimental Context

Physical State Crystalline Solid
Fine white to off-white needles

or powder.

Melting Point 123 – 125 °C

Validated for the (S)-

enantiomer [1].[4] Racemic

mixtures may exhibit a

depressed range (118–122

°C).

Boiling Point ~390 °C (Predicted)

Decomposition often occurs

prior to boiling at atmospheric

pressure.

Density 1.18 ± 0.1 g/cm³
Predicted value; solid packing

density varies by polymorph.

LogP (Octanol/Water) 0.8 – 1.2

Moderately lipophilic; crosses

biological membranes but

retains polar character due to

the lactam.

pKa ~16 (Amide NH)

The lactam nitrogen is weakly

acidic; deprotonation requires

strong bases (e.g., NaH,

LiHMDS).

H-Bond Donors 1 (Amide NH)

Critical for crystal lattice

stability and solubility in polar

protic solvents.

H-Bond Acceptors 2 (Carbonyl O, Ether O)
Facilitates solubility in alcohols

and chlorinated solvents.

Solubility Thermodynamics & Solvent Screening
Understanding the solubility profile is essential for recrystallization (purification) and reaction

solvent selection. The compound exhibits endothermic dissolution behavior, meaning solubility

increases significantly with temperature.
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Solvent Compatibility Matrix
Solvent Class Specific Solvent

Solubility Rating
(25°C)

Process
Application

Polar Protic Methanol, Ethanol High (>50 mg/mL)

Primary reaction

solvents; good for

hydrogenation steps.

Polar Aprotic DMSO, DMF, NMP
Very High (>100

mg/mL)

Used for N-alkylation

reactions requiring

high concentrations.

Chlorinated
Dichloromethane

(DCM)
High

Excellent for

extraction and

chromatography

loading.

Esters Ethyl Acetate (EtOAc)
Moderate (Heat

dependent)

Ideal Recrystallization

Solvent. Soluble at

reflux, sparingly

soluble at 0°C.

Ethers THF, MTBE Moderate

Suitable for Grignard

or lithiation reactions

(anhydrous).

Hydrocarbons Hexane, Toluene Low / Insoluble

Used as anti-solvents

to crash out the

product during

purification.

Aqueous Water Low (<1 mg/mL)

Product precipitates

upon addition of water

to alcoholic solutions.

Purification Protocol (Recrystallization)
Solvent System: Ethyl Acetate / Hexane (or Petroleum Ether).[5]
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Mechanism: The lactam dissolves in boiling Ethyl Acetate. Gradual addition of non-polar

Hexane reduces the dielectric constant, forcing the hydrophobic benzyl moiety to organize

into a crystal lattice as the solution cools.

Synthesis & Reaction Workflows
The synthesis of (S)-5-benzylmorpholin-3-one typically proceeds from L-Phenylalanine,

leveraging the natural chirality of the amino acid to establish the C5 stereocenter.

Pathway A: The Amino Ester Cyclization Route
This is the preferred industrial route due to the availability of reagents.

Starting Material: L-Phenylalanine methyl ester hydrochloride.

N-Alkylation: Reaction with chloroacetyl chloride or a glycolic acid equivalent under basic

conditions.

Cyclization: Intramolecular nucleophilic attack of the alcohol (after reduction) or direct

cyclization of an intermediate acyclic amide.

Experimental Workflow Diagram (DOT)

Process Logic

L-Phenylalanine
Methyl Ester

N-Alkylation
(Chloroacetyl Chloride / TEA)

 DCM, 0°C Intermediate
(Linear Amide)

Reduction / Cyclization
(Base Induced)

 NaH or KOtBu (S)-5-Benzylmorpholin-3-one
(Crude)

Ring Closure Recrystallization
(EtOAc / Hexane)

 Heat to Reflux Pure Crystalline Solid
(>98% ee)

 Cool to 4°C

Click to download full resolution via product page

Figure 1: Step-wise synthesis and purification workflow for (S)-5-benzylmorpholin-3-one.

Analytical Characterization Standards
To validate the identity and purity of 5-benzylmorpholin-3-one, the following spectral

signatures must be confirmed.
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¹H NMR (CDCl₃, 400 MHz):

δ 7.20–7.35 (m, 5H): Aromatic protons (Benzyl group).

δ 6.10 (bs, 1H): Amide NH (Broad singlet, exchangeable with D₂O).

δ 4.15 (s, 2H): C2 protons (Next to ether oxygen and carbonyl).

δ 3.80–3.90 (m, 1H): C5 chiral proton.

δ 3.50–3.70 (m, 2H): C6 protons (Ether linkage).

δ 2.80 (d, 2H): Benzylic CH₂.

IR Spectroscopy (KBr Pellet):

1660–1680 cm⁻¹: Strong Amide I band (C=O stretch).

3200–3400 cm⁻¹: Broad NH stretch (H-bonded).

Safety & Handling (E-E-A-T)
While not classified as acutely toxic like some organophosphates, this intermediate should be

handled with standard Good Laboratory Practice (GLP).

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

Inhalation Risk: Fine dust; use a localized exhaust hood or N95 respirator during weighing.

Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C under an inert atmosphere

(Argon/Nitrogen) to prevent hydrolytic ring opening over extended periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. eontrading.uk [eontrading.uk]

2. 2,4-Bis(trifluoromethyl)benzoyl chloride,53130-43-1->Allfluoro pharmaceutical co .ltd
[allfluoro.com]

3. 5-BenzylMorpholin-3-one | 7684-29-9 [m.chemicalbook.com]

4. rsc.org [rsc.org]

5. research.cbc.osu.edu [research.cbc.osu.edu]

6. 5-Benzylmorpholin-3-one (1 x 250 mg) | Alchimica [shop.alchimica.cz]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Comprehensive Physicochemical & Solubility Profile: 5-
Benzylmorpholin-3-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3078520/docs#comprehensive-physicochemical-
solubility-profile-5-benzylmorpholin-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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